|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([O:20][CH2:21][CH2:22][OH:23])(=[O:19])[CH2:16][CH2:17][CH3:18].CS(C)=O.CCN(CC)CC>C(Cl)Cl>[C:15]([O:20][CH2:21][CH:22]=[O:23])(=[O:19])[CH2:16][CH2:17][CH3:18]
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OCCO
|
|
Name
|
|
|
Quantity
|
11.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture further stirred at ii for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled to 0° C.
|
|
Type
|
WAIT
|
|
Details
|
The reaction was then left
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for 6 hours at room temperature
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding 1.0 M HCl (60 ml) at 0° C.
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for 30 minutes at 0° C
|
|
Duration
|
30 min
|
|
Type
|
WASH
|
|
Details
|
The organic layer was then washed with water (2×250 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)OCC=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 51 mmol | |
| AMOUNT: MASS | 6.6 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |